molecular formula C23H23ClN2O2S B601913 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine CAS No. 1391052-52-0

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B601913
CAS No.: 1391052-52-0
M. Wt: 426.97
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Description

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, identified by CAS number 1391052-52-0 and with a molecular formula of C₂₃H₂₃ClN₂O₂S (Molecular Weight: ~426.96 g/mol) , is a pharmaceutical substance of significant importance in quality control and analytical research. This compound is formally recognized as a process-related impurity of the blockbuster drug Cetirizine, a second-generation antihistamine, and its enantiomer Levocetirizine . It is also known in pharmacopeias and scientific literature as Levocetirizine Impurity 7 . The primary research application of this compound is as a certified reference standard . In this capacity, it is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). Researchers use it to identify, quantify, and control the levels of this specific impurity in active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with stringent regulatory standards set by pharmacopeias like the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . The substance is provided with a Certificate of Analysis (CoA) to guarantee its identity, purity, and quality, which are critical for obtaining reliable and reproducible data in the laboratory . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain the integrity of the compound .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJNZAAMVPVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-52-0
Record name 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Piperazine Intermediate

The preparation begins with the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. A patented method involves the reaction of racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine with resolving agents to isolate enantiomers. However, for the non-chiral target compound, the racemic intermediate is synthesized directly through alkylation of piperazine.

Alkylation Reaction:
Piperazine reacts with 4-chlorophenylphenylmethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (60–80°C). The stoichiometric ratio of piperazine to the alkylating agent is critical to minimize disubstitution.

Example Conditions:

  • Reagents: Piperazine (1.2 equivalents), 4-chlorophenylphenylmethyl chloride (1 equivalent), NaH (2 equivalents).

  • Solvent: THF, reflux for 12–24 hours.

  • Yield: 70–85% after purification via recrystallization.

Sulfonylation of the Piperazine Intermediate

The sulfonylation step introduces the phenylsulfonyl group at the 4-position of the piperazine ring. This is achieved using phenylsulfonyl chloride under basic conditions to neutralize the generated HCl.

Sulfonylation Reaction:
1-[(4-chlorophenyl)phenylmethyl]piperazine is treated with phenylsulfonyl chloride (1.1 equivalents) in the presence of triethylamine (TEA) or pyridine. The reaction proceeds in dichloromethane (DCM) or ethyl acetate at room temperature for 4–6 hours.

Example Conditions:

  • Reagents: Phenylsulfonyl chloride (1.1 equivalents), TEA (1.5 equivalents).

  • Solvent: DCM, stirred at 25°C for 5 hours.

  • Yield: 80–90% after column chromatography.

Industrial-Scale Production Considerations

Optimization for Large-Scale Synthesis

Industrial production prioritizes cost efficiency, safety, and scalability. Continuous flow reactors are employed for the alkylation step to enhance heat dissipation and reaction control. For sulfonylation, batch reactors with automated pH adjustment ensure consistent yields.

Key Industrial Parameters:

StepReactor TypeTemperatureKey ReagentsYield (%)
AlkylationContinuous Flow70°CNaH, THF78–82
SulfonylationBatch Reactor25°CPhenylsulfonyl chloride, TEA85–88

Purification Techniques

Recrystallization: The alkylated intermediate is purified using a solvent mixture of acetone and hexane (3:1), achieving >99% purity. The final sulfonylated product is recrystallized from ethanol to remove residual reagents.

Chromatography: On a laboratory scale, silica gel chromatography with ethyl acetate/hexane (1:4) is used for the sulfonylated compound, though this is less feasible industrially due to cost.

Reaction Mechanism and Kinetic Analysis

Alkylation Mechanism

The alkylation proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of 4-chlorophenylphenylmethyl chloride. The base (NaH) deprotonates piperazine, enhancing nucleophilicity.

Sulfonylation Mechanism

Sulfonylation involves the nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of phenylsulfonyl chloride. TEA scavenges HCl, shifting the equilibrium toward product formation.

Rate-Limiting Steps:

  • Alkylation: Diffusion-controlled due to the bulky alkylating agent.

  • Sulfonylation: Dependent on the concentration of the base.

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory-scale and industrial methods:

ParameterLaboratory-Scale (Batch)Industrial-Scale (Continuous)
Reaction Time24 hours8 hours
Solvent Volume (L/kg)205
Purity (%)99.599.0
Cost EfficiencyLowHigh

Challenges and Mitigation Strategies

Byproduct Formation

Disubstitution during alkylation is minimized by using a slight excess of piperazine (1.2 equivalents). For sulfonylation, stoichiometric control of phenylsulfonyl chloride prevents over-sulfonylation.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural formula:C24H25ClN2O2S\text{C}_{24}\text{H}_{25}\text{ClN}_2\text{O}_2\text{S}It features a piperazine ring substituted with a chlorophenyl group and a phenylsulfonyl moiety, which contributes to its biological activity and interaction with various biological targets.

Intermediate in Drug Synthesis

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be utilized in the preparation of levocetirizine, an antihistamine used for treating allergic rhinitis. The compound's unique structure facilitates the formation of active pharmaceutical ingredients through established synthetic pathways that enhance yield and purity .

Antihistaminic Properties

Research indicates that derivatives of this compound exhibit antihistaminic properties, making it valuable in treating allergic conditions. Its structural analogs have been studied for their ability to block histamine receptors effectively, which is crucial for alleviating symptoms associated with allergies and asthma .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis often begins with readily available piperazine derivatives.
  • Substitution Reactions : Chlorination and sulfonation reactions are employed to introduce the chlorophenyl and phenylsulfonyl groups, respectively.
  • Crystallization Techniques : Techniques such as selective crystallization from aqueous solutions or organic solvents are used to purify the final product, ensuring high optical purity and yield .

Case Study 1: Synthesis Optimization

A study focusing on optimizing the synthesis of this compound highlighted the use of N-acetyl-L-phenylalanine as an optical resolving agent. This method improved the optical purity of the final product significantly while maintaining a high yield (up to 78% under optimal conditions) .

In another research study, various derivatives of this compound were tested for their antihistaminic activity. The results indicated that certain modifications to the piperazine ring enhanced receptor affinity and selectivity, suggesting potential for developing new antihistamines based on this scaffold .

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms. The compound’s sulfonyl group is crucial for its binding affinity and specificity towards these receptors.

Comparison with Similar Compounds

Sulfonyl-Substituted Piperazine Derivatives

Compounds with sulfonyl groups on the piperazine ring exhibit distinct electronic and steric properties. Below is a comparative analysis:

Compound Name R1 Substituent R2 Substituent Key Features Reference
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (4-Chlorophenyl)phenylmethyl Phenylsulfonyl Intermediate for antihistamines; chiral resolution enables enantiopure synthesis
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Benzhydryl 4-Nitrophenylsulfonyl Nitro group enhances electron-withdrawing effects; synthetic intermediate
1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine 4-Methylphenylsulfonyl 4-Nitro-3-(phenylpiperazinyl)phenyl Complex substitution pattern; potential multi-target activity

Key Observations :

  • The phenylsulfonyl group in the target compound improves stability and hydrogen-bonding capacity compared to nitro-substituted analogs (e.g., 7c) .
  • Bulkier R1 substituents, like (4-chlorophenyl)phenylmethyl, enhance receptor binding in antihistamines, whereas simpler benzhydryl groups are common in intermediates .

Benzhydryl-Piperazine Antihistamines

The benzhydryl (diarylmethyl) group is a hallmark of first-generation antihistamines. Below is a pharmacological comparison:

Compound Name R1 Substituent R2 Substituent Therapeutic Use Metabolism Reference
Buclizine (4-Chlorophenyl)phenylmethyl 4-tert-Butylbenzyl Antiemetic, antihistamine Extensive hydroxylation and N-oxide formation
Meclizine (4-Chlorophenyl)phenylmethyl 3-Methylbenzyl Motion sickness Demethylation, hydroxylation, and glucuronidation
Hydroxyzine (4-Chlorophenyl)phenylmethyl 2-(2-Hydroxyethoxy)ethyl Anxiolytic, antihistamine Metabolized to cetirizine (second-generation antihistamine)

Key Observations :

  • Unlike buclizine and meclizine, the target compound lacks a benzyl or alkyl chain at R2, limiting direct antihistaminic activity but making it a precursor for active metabolites (e.g., cetirizine) .

Phenylpiperazine Derivatives

Phenylpiperazines are explored for diverse pharmacological activities, including serotonin receptor modulation:

Compound Name Substituents Activity Key Features Reference
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl at R1 Psychoactive (5-HT receptor) Simplified structure; lacks benzhydryl/sulfonyl
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl at R1 Serotonin agonist Electron-withdrawing CF3 group enhances affinity
1-Benzylpiperazine (BZP) Benzyl at R1 Stimulant (dopaminergic effects) Illicit recreational use

Key Observations :

  • The target compound’s benzhydryl and sulfonyl groups confer distinct receptor selectivity compared to simpler phenylpiperazines, which often target serotonin or dopamine pathways .
  • Sulfonyl substitution is rare in psychoactive phenylpiperazines, highlighting the target compound’s specialized role as a synthetic intermediate .

Biological Activity

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, also known by its CAS number 1391052-52-0, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including cytotoxicity against cancer cell lines, antibacterial activity, and enzyme inhibition.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chlorophenyl group and a phenylsulfonyl moiety. Its structural formula can be represented as follows:

C19H20ClN1O2S\text{C}_{19}\text{H}_{20}\text{ClN}_1\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:

  • Cytotoxicity against Cancer Cells
  • Antibacterial Activity
  • Enzyme Inhibition

Cytotoxicity Against Cancer Cells

Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects on various cancer cell lines. A study analyzed the cytotoxicity of related compounds on several types of cancer cells, including:

Cancer Type Cell Lines
LiverHUH7, HEPG2, HEP3B
BreastMCF7, T47D
ColonHCT-116
GastricKATO-3
EndometrialMFE-296

The results showed that these compounds effectively inhibited cell growth across multiple cancer types, suggesting their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. In vitro studies demonstrated moderate to strong activity against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings indicate that the compound may serve as a potential candidate for developing new antibacterial agents .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored in various studies. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor:

  • Acetylcholinesterase Inhibition : Compounds derived from piperazine structures have been noted for their AChE inhibitory activity, which is significant in treating neurodegenerative diseases.
  • Urease Inhibition : The compound demonstrated strong inhibitory effects on urease with IC50 values indicating high potency compared to standard drugs. For instance, some derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Cytotoxicity Study : A study published in MDPI assessed the cytotoxic effects of piperazine derivatives on multiple cancer cell lines, confirming significant growth inhibition .
  • Antibacterial Evaluation : Research highlighted the antibacterial efficacy against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
  • Enzyme Inhibition Analysis : Studies demonstrated the compound's ability to inhibit urease effectively, with implications for treating conditions like kidney stones .

Q & A

Q. What are the key physicochemical properties of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, and how are they characterized?

The compound has a molecular formula of C25H23ClN2O2S and a molecular weight of 463.87 g/mol (calculated from structural data). Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the positions of the 4-chlorophenyl, benzyl, and phenylsulfonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Determines crystalline structure and confirms stereochemistry in solid-state studies .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. What synthetic routes are commonly employed for preparing this compound?

A general synthesis strategy involves:

Piperazine Functionalization : Reacting 1-(4-chlorophenyl)piperazine with benzyl halides under basic conditions (e.g., K2CO3 in DMF) to introduce the benzyl group .

Sulfonylation : Treating the intermediate with phenylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to install the sulfonyl group .

Purification : Crystallization using ether or flash chromatography yields >95% purity .

Advanced Research Questions

Q. How do structural modifications to the piperazine core influence biological activity, and what methodologies are used to study this?

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Variation : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances receptor binding affinity, as shown in adenosine A1 receptor allosteric enhancers .
    • Sulfonyl Group Optimization : Substituting phenylsulfonyl with heteroaryl sulfonamides improves metabolic stability, assessed via hepatic microsome assays .
    • Methodology :
  • Molecular Docking : Predicts binding modes to targets like kinases or GPCRs .
  • Functional Assays : Cyclic AMP (cAMP) assays quantify receptor modulation efficacy .

Q. What experimental approaches resolve contradictions in reported biological activities of piperazine derivatives?

Discrepancies in antimicrobial or cardiotropic activity data can arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) may skew results. Use HPLC-UV/HRMS to verify compound integrity .
  • Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or incubation times require standardization .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate receptor specificity via knockout models .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .
  • Metabolic Stability : Introduce fluorine atoms at para positions to block cytochrome P450-mediated oxidation, validated via liver microsome assays .
  • Blood-Brain Barrier (BBB) Penetration : LogP values <3 and polar surface area <90 Ų are predictive of CNS accessibility, calculated using tools like SwissADME .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR, HRMS) to ensure batch consistency .
  • Biological Assay Design : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) to confirm activity .
  • Contradiction Mitigation : Publish full experimental details (e.g., solvent, temperature) to enable replication and meta-analysis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine
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1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine

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